Hydroxyl Radical Scavenging Activity: Disodium Azelate Exhibits Concentration-Dependent Inhibition of Tyrosine Hydroxylation
In a direct in vitro assay using the Fenton reaction, the disodium salt of azelaic acid (C92Na) at concentrations ranging from 0.05 mM to 1.0 mM significantly inhibited the hydroxylation of l-tyrosine to l-DOPA by hydroxyl radicals (HO•) [1]. This activity was comparable to that of the established hydroxyl radical scavenger mannitol under the same experimental conditions, indicating a specific HO• scavenging mechanism rather than a general antioxidant effect [1].
| Evidence Dimension | Hydroxyl radical (HO•) scavenging activity |
|---|---|
| Target Compound Data | Significant inhibition of tyrosine hydroxylation at 0.05-1.0 mM |
| Comparator Or Baseline | Mannitol (established HO• scavenger) exhibited comparable scavenging behavior under identical conditions |
| Quantified Difference | Activity comparable to mannitol; no significant scavenging of superoxide anion (O2•-) detected |
| Conditions | Fenton reaction system generating HO• radicals; in vitro biochemical assay |
Why This Matters
This quantitative evidence supports selection of disodium azelate over alternative dicarboxylates when hydroxyl radical scavenging is a desired mechanism in formulations targeting oxidative skin damage or inflammation.
- [1] Passi S, Picardo M, De Luca C, Breathnach AS, Nazzaro-Porro M. Scavenging activity of azelaic acid on hydroxyl radicals in vitro. Free Radic Res Commun. 1991;15(6):329-338. View Source
